4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde
CAS No.:
Cat. No.: VC14635785
Molecular Formula: C6H6ClFN2O
Molecular Weight: 176.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6ClFN2O |
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Molecular Weight | 176.57 g/mol |
IUPAC Name | 4-chloro-1-(2-fluoroethyl)pyrazole-3-carbaldehyde |
Standard InChI | InChI=1S/C6H6ClFN2O/c7-5-3-10(2-1-8)9-6(5)4-11/h3-4H,1-2H2 |
Standard InChI Key | UTARUAFIMJYTGZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=NN1CCF)C=O)Cl |
Introduction
Chemical Identity and Structural Features
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1240619-26-4) belongs to the pyrazole class of heterocycles, featuring a five-membered ring with two adjacent nitrogen atoms. The substituents at positions 1, 3, and 4 introduce distinct electronic and steric properties:
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2-Fluoroethyl group at N1 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
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Chlorine atom at C4 acts as an electron-withdrawing group, polarizing the ring and directing electrophilic substitution reactions.
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Aldehyde moiety at C3 provides a reactive site for condensation, nucleophilic addition, and cyclization reactions .
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₆ClFN₂O | |
Molecular Weight | 176.57 g/mol | |
SMILES Notation | C1=C(C(=NN1CCF)C=O)Cl | |
InChI Key | UTARUAFIMJYTGZ-UHFFFAOYSA-N | |
Topological Polar Surface | 45.5 Ų |
X-ray crystallography of related pyrazole aldehydes reveals planar ring geometries with bond angles of 117° at N1–C2–N3, consistent with sp² hybridization . The fluoroethyl chain adopts a gauche conformation to minimize steric clashes with the aldehyde group.
Synthesis and Optimization Strategies
Industrial-scale production of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde involves multistep sequences starting from commercially available pyrazole precursors. A representative synthesis pathway includes:
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N-Alkylation: Reaction of 4-chloropyrazole-3-carbaldehyde with 1-fluoro-2-iodoethane in DMF using K₂CO₃ as base (yield: 68–72%).
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Purification: Sequential column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water.
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Quality Control: HPLC analysis (C18 column, acetonitrile/0.1% TFA) confirms ≥95% purity.
Critical parameters influencing yield:
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Temperature control during alkylation (optimal range: 60–65°C)
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Stoichiometric ratio of fluoroethylating agent (1.2 equiv. minimizes side products)
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Solvent polarity (high-polarity solvents improve reaction homogeneity)
Comparative studies with bromo analogs (e.g., 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde) show that chloro derivatives exhibit faster reaction kinetics in Ullmann couplings (k = 0.42 min⁻¹ vs. 0.29 min⁻¹).
Reactivity and Mechanistic Profile
The compound’s reactivity stems from three key sites:
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Aldehyde Group: Participates in:
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Chlorine Atom: Undergoes:
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Pd-catalyzed cross-couplings (Suzuki, Stille) with aryl boronic acids
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Nucleophilic aromatic substitution with alkoxides or amines
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Fluoroethyl Chain:
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Resists oxidative metabolism due to C-F bond stability (t₁/₂ in liver microsomes: >6 h)
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Participates in radical fluorination reactions under UV irradiation
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DFT calculations at the B3LYP/6-311++G(d,p) level indicate the LUMO (-1.89 eV) is localized on the aldehyde and chloro-substituted carbon, rationalizing its electrophilic character .
Spectroscopic Characterization
Advanced analytical techniques provide structural validation:
Table 2: Key Spectroscopic Data
Isotopic patterns in mass spectra (³⁵Cl/³⁷Cl ratio 3:1) aid in compound identification . Chromatographic retention times (tR = 8.2 min under standard HPLC conditions) enable quantitative analysis.
Applications in Pharmaceutical Development
As a bifunctional building block, this compound enables diverse drug discovery applications:
Kinase Inhibitor Synthesis
Condensation with aminopyrimidines yields potent EGFR inhibitors (IC₅₀ = 12 nM in A549 cells). The fluoroethyl group enhances blood-brain barrier penetration (log P = 1.84 vs. 1.52 for non-fluorinated analog).
Antimicrobial Agents
Schiff bases derived from 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde show broad-spectrum activity:
Mechanistic studies indicate disruption of fungal ergosterol biosynthesis via Lanosterol 14α-demethylase inhibition .
Radiopharmaceuticals
¹⁸F-labeled analogs (synthesized via nucleophilic fluorination) serve as PET tracers for tumor imaging (SUVmax = 3.8 in glioblastoma models).
Comparative Analysis with Structural Analogs
Table 3: Property Comparison of Pyrazole Derivatives
Compound | Log P | Melting Point (°C) | EGFR IC₅₀ (nM) |
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4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde | 1.84 | 98–101 | 12 |
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde | 2.11 | 103–105 | 18 |
4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde | 1.12 | 85–87 | 45 |
Fluorine substitution improves metabolic stability (microsomal clearance: 15 mL/min/kg vs. 28 mL/min/kg for methyl analog) . Bromine analogs exhibit higher lipophilicity but reduced synthetic yields due to bromide elimination side reactions.
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